N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide is a chemical compound with significant interest in various fields of research, particularly in medicinal chemistry. It is classified under the category of hydroxamates, which are known for their ability to inhibit certain enzymes, including metalloproteinases and histone deacetylases. The compound is characterized by its unique structure, featuring a hydroxylamine moiety and a propargyl ether group, which may contribute to its biological activity.
N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide falls under the classification of organic compounds, specifically as a hydroxamic acid derivative. Hydroxamic acids are recognized for their role in chelating metal ions and inhibiting metalloproteinases, making them valuable in drug development and biochemical research.
The synthesis of N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide typically involves the reaction of hydroxylamine derivatives with propargyl alcohol or its derivatives. One common method includes the use of coupling agents like HATU (O-(7-Aza-1-hydroxybenzotriazole) N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of the desired amide bond.
The molecular structure of N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide can be represented as follows:
This structure features a hydroxylamine group attached to a propanimidamide backbone with a prop-2-yne substituent.
According to PubChem, the compound has a molecular weight of 158.17 g/mol and specific structural features that include:
N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide can participate in several chemical reactions:
The reactivity of N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide is influenced by factors such as pH, temperature, and the presence of catalysts or solvents that can stabilize reactive intermediates.
The mechanism of action for N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide primarily involves inhibition of specific enzymes through chelation and interaction with active sites. This inhibition can lead to alterations in cellular processes such as apoptosis, proliferation, and migration.
Studies indicate that compounds with similar structures have demonstrated significant inhibitory effects on metalloproteinases and histone deacetylases, suggesting that N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide may exhibit similar biological activities .
N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide is typically characterized by:
Key chemical properties include:
N-Hydroxy-3-(prop-2-YN-1-yloxy)propanimidamide has potential applications in:
The N-hydroxyamidine group functions as a privileged zinc-binding motif, adopting bidentate coordination geometries with catalytic zinc ions in metalloenzymes. This characteristic underpins the inhibitory activity of N-Hydroxy-3-(prop-2-yn-1-yloxy)propanimidamide against histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), where the deprotonated oxygen and imine nitrogen simultaneously coordinate the metal center with bond distances of 1.9–2.2 Å. Computational analyses reveal a binding energy advantage of approximately 3.2 kcal/mol compared to monodentate inhibitors, explaining the low nanomolar potency observed against HDAC6 (IC₅₀ = 120 nM). This chelation mechanism disrupts substrate access to active sites, effectively silencing enzyme function in pathological processes ranging from epigenetic dysregulation to extracellular matrix remodeling [2] [4].
Beyond metal coordination, the N-hydroxyamidine moiety engages in elaborate hydrogen-bonding networks with enzyme active sites. Crystallographic studies of analogous inhibitors demonstrate three critical interactions:
These interactions collectively enhance binding specificity, as evidenced by the 3.5-fold selectivity for HDAC6 over HDAC1 observed in N-Hydroxy-3-(prop-2-yn-1-yloxy)propanimidamide derivatives. The hydrogen-bonding proficiency also contributes to the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), where the motif anchors ligands near the heme cofactor while auxiliary groups modulate immune checkpoint activity [3] [7].
The incorporation of N-hydroxyamidine introduces significant polarity (clogP ≈ 0.5) and aqueous solubility (>15 mg/mL at physiological pH), addressing the hydrophobicity-associated toxicity plaguing many anticancer agents. However, the propargyl ether moiety induces moderate lipophilicity (π = 1.2) that enhances membrane permeability—intracellular concentrations reach 4-fold higher levels than non-alkynylated analogs in MCF-7 cells. Spectroscopic characterization reveals two diagnostically significant vibrations: N-O stretches at 950–980 cm⁻¹ and C=N absorptions at 1630–1650 cm⁻¹. Conformationally, the propargyloxy tether adopts a gauche arrangement relative to the hydroxyamidine group (ϕ ≈ 60°), stabilized by hyperconjugative orbital interactions between σC-H and σ*C-O frameworks. This orientation optimizes target engagement while minimizing steric clashes [2] [8].
Table 1: Enzymatic Inhibition Profiles of N-Hydroxyamidine Derivatives
Compound | IDO1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity vs. Reference |
---|---|---|---|
N-Hydroxy-3-(prop-2-yn-1-yloxy)propanimidamide | 63 | 120 | 3.5× HDAC6 selectivity |
Epacadostat | 230 | — | Reference IDO1 inhibitor |
Vorinostat | — | 380 | Reference HDAC inhibitor |
Compound 18 (PMC7883375) | 63 | — | 1.2× improved bioavailability |
The propargyl ether group (CH₂C≡CH) imposes significant steric constraints through its linear C≡C bond geometry, which extends 4.7 Å from the oxygen linker. This configuration selectively fills hydrophobic enzyme pockets inaccessible to flexible alkyl chains, as demonstrated by a 68% reduction in tumor volume versus 52% for vorinostat in triple-negative breast cancer xenografts. Electronically, the triple bond's high quadrupole moment (Θₓₓ = -7.3 × 10⁻⁴⁰ C·m²) creates an electron-deficient region that engages in non-classical hydrogen bonds (C≡C···H-C) with protein residues, strengthening binding by 1.8 kcal/mol. The alkyne's orthogonal π-system also enables dipole-dipole interactions with aromatic side chains (e.g., Phe155 in HDAC6), contributing to the 3-fold selectivity over HDAC1 observed in enzymatic assays [2] [4].
Propargyl ethers confer exceptional resistance to oxidative metabolism through two mechanisms:
These properties yield a plasma half-life (t₁/₂) of 4.2 hours for N-Hydroxy-3-(prop-2-yn-1-yloxy)propanimidamide—1.5× longer than ethylhexyl analogs like vorinostat (t₁/₂ = 2.8 hours). The terminal alkyne also participates in click chemistry modifications, enabling facile synthesis of PROTAC conjugates. When coupled with PEG linkers (e.g., propargyl-PEG₂-acid), these derivatives demonstrate enhanced tumor accumulation (AUCₜᵤₘₒᵣ/AUCₚₗₐₛₘₐ = 3.1) through passive targeting, though plasma protein binding remains high (89%) due to the hydrophobic pocket occupancy [6] [10].
Table 2: Comparative Pharmacological Properties of Propargyl Ether-Containing Inhibitors
Property | Propargyl Ether Derivatives | Ethylhexyl Analogs | Significance |
---|---|---|---|
Metabolic Half-life | 4.2 hours | 2.8 hours | 50% improvement |
HDAC6 Selectivity | 3.5× | 1.0× | Enhanced target discrimination |
Tumor Volume Reduction | 68% | 52% | Superior efficacy |
Plasma Protein Binding | 89% | 92% | Reduced distribution limitations |
The alkyne terminus serves as a bioorthogonal handle for proteolysis-targeting chimera (PROTAC) assembly, enabling selective degradation of disease-relevant proteins. Spirocyclic degronimers conjugated via Cu-free click chemistry exhibit a 90% degradation efficiency (DC₅₀ = 2.1 nM) against BRD4 while maintaining HDAC inhibitory activity. In immunooncology contexts, propargyl ether-containing IDO1 inhibitors demonstrate synergistic antitumor effects when combined with PD-1 monoclonal antibodies, reducing tumor proliferation through dual checkpoint blockade. The propargyl group's synergy index (CI = 0.45) with paclitaxel underscores its role in overcoming chemoresistance mechanisms in advanced malignancies [3] [10].
Current synthetic routes suffer from regioselectivity challenges during propargylation and hydroxamate oxidation. The conventional three-step sequence—propargylation of epichlorohydrin, nitrile oxide formation, and hydroxylamine coupling—yields <45% overall purity due to diastereomeric byproducts. Electrochemical approaches present promising alternatives: Cathodic reduction of nitro precursors at -1.2 V vs. Ag/AgCl enables direct N-hydroxy heterocycle formation with 89% selectivity, eliminating stoichiometric reductants. Protective group strategies (e.g., tert-butyldimethylsilyl) remain underutilized for stabilizing reactive intermediates, as evidenced by the limited scalability (>100 mg) reported in patent literature. Future research must address these sustainability gaps through photoredox catalysis or enzymatic methods to facilitate industrial translation [5] [10].
Aqueous solubility limitations (2.1 mg/mL at pH 7.4) and glucuronidation susceptibility pose significant delivery challenges. Computational models predict UGT1A9-mediated conjugation at the N-hydroxy group (t₁/₂ = 2.9 minutes in recombinant enzyme assays), potentially reducing oral bioavailability. Cyclodextrin inclusion complexes and lipid-based nanoemulsions show promise in preclinical testing, enhancing solubility 8-fold while shielding the hydroxamate from conjugative metabolism. Molecular dynamics simulations suggest that strategic fluorination β to the hydroxyamidine could sterically hinder glucuronosyltransferase access without affecting zinc chelation—a hypothesis requiring experimental validation. Additionally, the propargyl group's contribution to crystallization tendencies necessitates amorphous solid dispersion formulations for consistent absorption [7] [8].
While HDAC and IDO1 inhibition are well-established, off-target interactions with carbonic anhydrase IX (CAIX) and other metalloenzymes remain unexplored. Phenotypic screening in transgenic MC38 xenograft models revealed unexpected angiogenesis suppression, suggesting potential VEGF pathway modulation. Combination therapy mechanisms—particularly with immune checkpoint inhibitors—require rigorous deconvolution through phosphoproteomics and transcriptomic analyses. Research priorities include:
The compound's ability to penetrate the blood-brain barrier also warrants investigation given the hydroxamate's affinity for zinc-rich neural enzymes [3] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7